6-chloro-4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-2H-chromen-2-one
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Overview
Description
6-Chloro-4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-2H-chromen-2-one is a complex organic compound featuring a chromen-2-one core with a chloro substituent at the 6-position and a piperazine ring substituted with 2-fluorophenyl at the 4-position. This compound is of interest due to its potential biological and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the chromen-2-one core. One common approach is the condensation of 6-chloro-2H-chromen-2-one with 4-(2-fluorophenyl)piperazine under acidic conditions. The reaction is often carried out in a solvent such as dichloromethane or acetonitrile, with a catalyst like trifluoroacetic acid to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors or large batch reactors to ensure consistent quality and yield. Purification steps, such as recrystallization or column chromatography, are employed to isolate the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The chromen-2-one core can be oxidized to form quinones or other oxidized derivatives.
Reduction: The piperazine ring can be reduced to form piperazine derivatives with different substituents.
Substitution: The chloro and fluorophenyl groups can be substituted with other functional groups to create analogs with varied properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed:
Oxidation Products: Quinones, hydroquinones, and other oxidized derivatives.
Reduction Products: Piperazine derivatives with different substituents.
Substitution Products: Analog compounds with varied functional groups.
Scientific Research Applications
This compound has shown potential in various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its biological activity, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating diseases like cancer, inflammation, and neurological disorders.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The chromen-2-one core and the piperazine ring play crucial roles in interacting with these targets, leading to biological responses. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
4-(2-fluorophenyl)piperazine derivatives: These compounds share the piperazine ring with the fluorophenyl substituent but differ in the core structure.
Chromen-2-one derivatives: Compounds with similar chromen-2-one cores but different substituents.
Uniqueness: 6-Chloro-4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-2H-chromen-2-one is unique due to its specific combination of the chromen-2-one core, chloro substituent, and piperazine ring with the fluorophenyl group. This combination provides distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
6-chloro-4-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClFN2O2/c21-15-5-6-19-16(12-15)14(11-20(25)26-19)13-23-7-9-24(10-8-23)18-4-2-1-3-17(18)22/h1-6,11-12H,7-10,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVKNTHYAGSZWTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=O)OC3=C2C=C(C=C3)Cl)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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